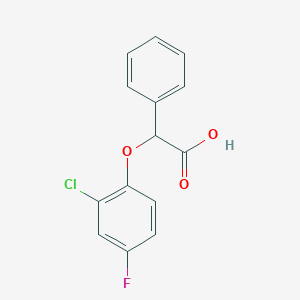

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid

Descripción general

Descripción

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C14H10ClFO3 This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, along with a phenylacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid typically involves the reaction of 2-chloro-4-fluorophenol with phenylacetic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Chloro-4-fluorophenoxy)propanoic acid

- (2-Chloro-4-fluorophenoxy)acetic acid

Uniqueness

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and development.

Actividad Biológica

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, also known as a phenylacetic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including case studies and biochemical analyses.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Chloro and Fluoro Substituents: The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

- Phenoxy Group: This moiety is known for its role in modulating biological activity through interactions with receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects:

-

Enzyme Inhibition:

- Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

-

Cellular Signaling Modulation:

- It has been observed to affect cell signaling pathways, which could lead to changes in gene expression related to inflammation and other metabolic processes.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following administration of the compound. The study highlighted the potential of this compound as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Enzyme Interaction

In vitro assays revealed that the compound inhibited enzyme activity related to the arachidonic acid pathway, which is crucial in inflammation. The inhibition was dose-dependent, suggesting that careful dosage could maximize therapeutic effects while minimizing side effects.

The proposed mechanism of action for this compound involves:

- Binding to Specific Receptors: The compound likely binds to receptors involved in inflammatory responses, modulating their activity.

- Inhibition of Key Enzymes: By interacting with enzymes such as cyclooxygenases (COX), it may reduce the synthesis of pro-inflammatory mediators.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution, where 2-chloro-4-fluorophenol reacts with a phenylacetic acid derivative. Key steps include:

- Activating the phenolic hydroxyl group using a base (e.g., KCO) to form a phenoxide ion.

- Coupling with a bromo- or chloro-substituted phenylacetic acid under reflux in polar aprotic solvents like DMF or DMSO.

- Monitoring reaction progress via TLC or HPLC.

Yield Optimization Strategies:

- Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Optimize temperature (80–120°C) and reaction time (12–24 hours) to balance yield and side-product formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Mass Spectrometry:

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Engineering Controls: Use fume hoods to minimize inhalation exposure.

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Decontamination: Immediate washing with soap/water for skin contact; eye wash stations for ocular exposure .

- Waste Disposal: Collect in halogenated waste containers; avoid mixing with strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting patterns in NMR?

Methodological Answer:

- Hypothesis Testing:

- Cross-Validation:

Q. What strategies are effective in improving the hydrolytic stability of this compound during biological assays?

Methodological Answer:

- Structural Modification:

- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to reduce electron density and susceptibility to hydrolysis.

- Formulation Adjustments:

- Analytical Monitoring:

- Track stability via LC-MS/MS over 24–72 hours under assay conditions .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking:

- QSAR Modeling:

Q. What experimental approaches can address low crystallinity issues during X-ray structure determination?

Methodological Answer:

- Crystallization Optimization:

- Alternative Techniques:

Propiedades

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLNHAANTYEWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.